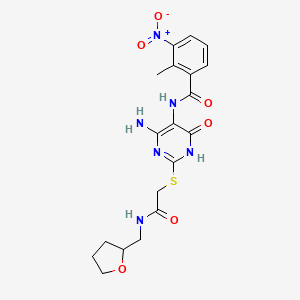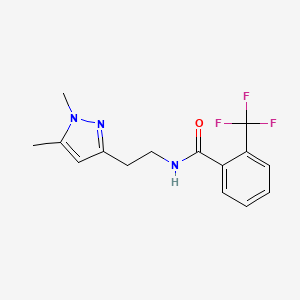![molecular formula C9H17NO B2933263 {2-Oxaspiro[4.4]nonan-3-yl}methanamine CAS No. 2059971-05-8](/img/structure/B2933263.png)
{2-Oxaspiro[4.4]nonan-3-yl}methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{2-Oxaspiro[44]nonan-3-yl}methanamine is a chemical compound with the molecular formula C9H17NO It is characterized by a spirocyclic structure, which includes a spiro-oxane ring fused to a nonane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-Oxaspiro[4.4]nonan-3-yl}methanamine typically involves the annulation of cyclopentane and oxane rings. One common method involves the reaction of a suitable cyclopentane derivative with an oxane precursor under controlled conditions. The reaction is often catalyzed by a base and conducted in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as distillation and recrystallization to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
{2-Oxaspiro[4.4]nonan-3-yl}methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the methanamine group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives .
Scientific Research Applications
{2-Oxaspiro[4.4]nonan-3-yl}methanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of {2-Oxaspiro[4.4]nonan-3-yl}methanamine involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes and receptors, potentially modulating their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest it may influence various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
{2-Oxaspiro[4.4]nonan-3-yl}methanamine hydrochloride: A similar compound with a hydrochloride salt form, which may have different solubility and stability properties.
2-Azaspiro[3.4]octane: Another spirocyclic compound with a different ring structure, used in different chemical contexts.
Uniqueness
This compound is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in research and industrial applications where specific molecular interactions are required .
Properties
IUPAC Name |
2-oxaspiro[4.4]nonan-3-ylmethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c10-6-8-5-9(7-11-8)3-1-2-4-9/h8H,1-7,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCZZDWBQSDIVTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CC(OC2)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{4-[(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]piperazin-1-yl}-5-fluoropyrimidine](/img/structure/B2933180.png)
![{[(2-Chlorophenyl)methyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate](/img/structure/B2933182.png)

![4-ethoxy-N-[(1-methanesulfonylpiperidin-4-yl)methyl]benzamide](/img/structure/B2933184.png)
![4-chloro-2-[(2-methyl-1H-indol-3-yl)(morpholin-4-yl)methyl]phenol](/img/structure/B2933186.png)
![Ethyl 2-(2-chloroacetamido)-5-[(2,4-dimethylphenyl)carbamoyl]-4-methylthiophene-3-carboxylate](/img/structure/B2933187.png)
![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dichlorophenyl)acetamide](/img/structure/B2933188.png)

![1-benzyl-1H,4H,5H,6H-cyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B2933195.png)


![N-(4,5-Dimethyl-1H-pyrazolo[3,4-c]pyridazin-3-yl)-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2933201.png)

![3-(2-chlorobenzyl)-8-(2-(diethylamino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2933203.png)
